molecular formula C11H15NO2 B15069916 2-(Azetidin-2-yl)-6-ethoxyphenol

2-(Azetidin-2-yl)-6-ethoxyphenol

Cat. No.: B15069916
M. Wt: 193.24 g/mol
InChI Key: SLPCUYHDWVSKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-2-yl)-6-ethoxyphenol is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-2-yl)-6-ethoxyphenol typically involves the formation of the azetidinone ring followed by the introduction of the ethoxyphenol moiety. One common method involves the reaction of an appropriate azetidine derivative with an ethoxyphenol precursor under controlled conditions. For example, the reaction can be carried out using chloroacetyl chloride and triethylamine as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-2-yl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azetidinone ring can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-2-yl)-6-ethoxyphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-2-yl)-6-ethoxyphenol is unique due to its specific combination of the azetidinone ring and the ethoxyphenol group, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted research in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(azetidin-2-yl)-6-ethoxyphenol

InChI

InChI=1S/C11H15NO2/c1-2-14-10-5-3-4-8(11(10)13)9-6-7-12-9/h3-5,9,12-13H,2,6-7H2,1H3

InChI Key

SLPCUYHDWVSKNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.